REACTION_SMILES
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[BH3:4].[CH2:28]([CH2:29][O:30][CH3:31])[O:32][CH3:33].[CH2:5]1[CH2:6][CH:7]=[CH:8][CH2:9][CH2:10]1.[CH3:15][N+:16]([O-:17])([CH3:18])[CH3:19].[CH3:1][S:2][CH3:3].[CH3:20][C:21]([CH3:22])([C:23]([CH3:24])([OH:25])[CH3:26])[OH:27].[F:11][CH2:12][CH:13]=[CH2:14]>>[B:4]1([CH2:14][CH2:13][CH2:12][F:11])[O:25][C:23]([CH3:24])([CH3:26])[C:21]([CH3:20])([CH3:22])[O:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)C(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCF
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Name
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Type
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product
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Smiles
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CC1(C)OB(CCCF)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |